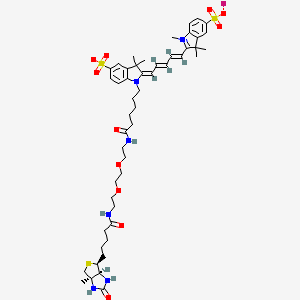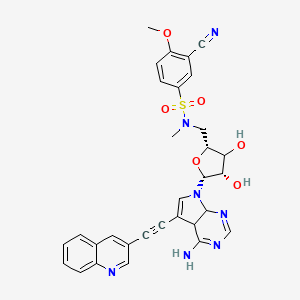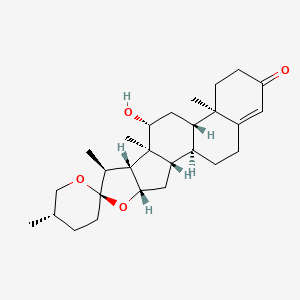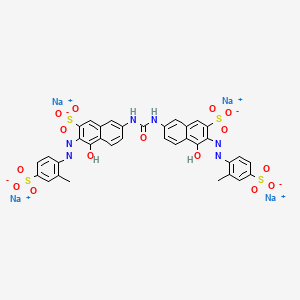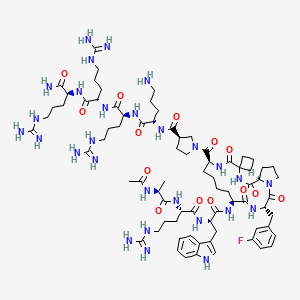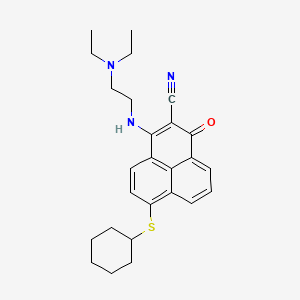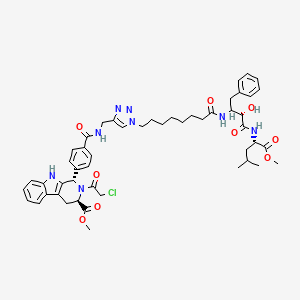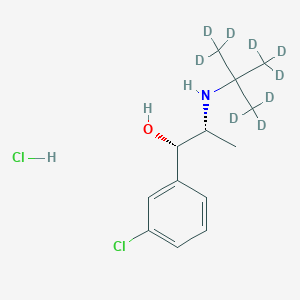
(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride): is a deuterated form of bupropion, a well-known antidepressant and smoking cessation aid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its stability and alter its pharmacokinetic properties. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of bupropion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) involves the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride. The deuterated internal standards, such as bupropion-d9, are prepared as 500 μg/mL DMSO stock solutions and stored at −80°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the preparation typically involves stereoselective synthesis and the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used for the reduction of bupropion to its dihydro form.
Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Deuterated Reagents: Used to incorporate deuterium atoms into the molecule.
Major Products: The major products formed from these reactions include various deuterated metabolites of bupropion, such as hydroxybupropion-d6 and erythrohydrobupropion-d9 .
Applications De Recherche Scientifique
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: To investigate the metabolism and distribution of bupropion in the body.
Clinical Pharmacology: To study the effects of bupropion and its metabolites in patients.
Analytical Chemistry: Used as an internal standard in high-throughput stereoselective LC-MS/MS assays.
Mécanisme D'action
The mechanism of action of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is similar to that of bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which increases the levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation effects .
Comparaison Avec Des Composés Similaires
Hydroxybupropion-d6: Another deuterated metabolite of bupropion.
Erythrohydrobupropion-d9: A stereoisomer of rel-(1S,2R)-Dihydro bupropion-d9.
Uniqueness: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is unique due to its specific stereochemistry and the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated bupropion .
Propriétés
Formule moléculaire |
C13H21Cl2NO |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |
Clé InChI |
YZHVQDVGTAELNB-ZAFZZGBMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
SMILES canonique |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


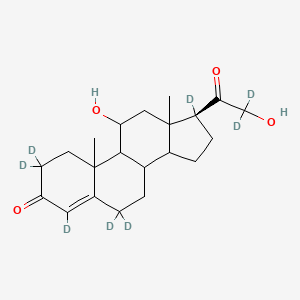
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
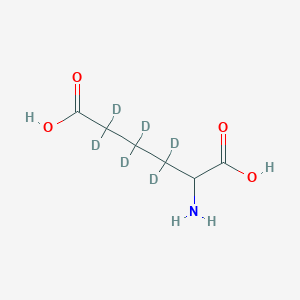
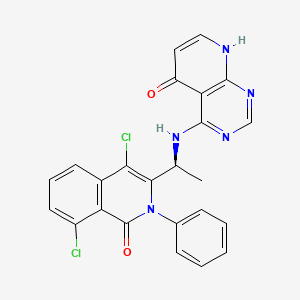
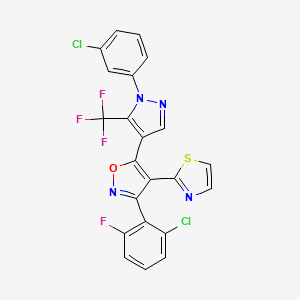
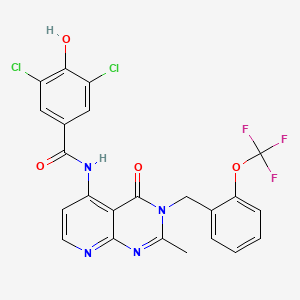
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
